molecular formula C21H26O6 B015688 Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside CAS No. 67381-29-7

Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside

Cat. No.: B015688
CAS No.: 67381-29-7
M. Wt: 374.4 g/mol
InChI Key: TUYNJBPDHIJUNF-TXVWBRJLSA-N
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Description

Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside: is a chemical compound with the molecular formula C21H26O6 and a molecular weight of 374.43 g/mol . It is a derivative of mannose, a type of sugar, and is characterized by the presence of two benzyl groups attached to the mannopyranoside ring. This compound is often used in biochemical research and synthetic chemistry due to its unique structural properties.

Mechanism of Action

Target of Action

Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside is a significant compound extensively employed in biomedical research . It is known to be a competitor inhibitor of the binding of mannose by Escherichia coli . This suggests that its primary targets are the mannose receptors on the surface of the E. coli bacteria .

Mode of Action

The compound interacts with its targets by competing with mannose for binding sites on E. coli . This competition inhibits the binding of mannose, thereby preventing the bacteria from adhering to host cells and initiating an infection .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve the disruption of E. coli’s ability to adhere to host cells . This disruption could potentially prevent the initiation of an infection, thereby serving as a form of therapeutic intervention .

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside typically involves the protection of hydroxyl groups on the mannose molecule followed by benzylation. One common method includes the following steps:

Industrial Production Methods: Industrial production of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-3,5-bis(phenylmethoxy)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O6/c1-24-21-20(26-14-16-10-6-3-7-11-16)18(23)19(17(12-22)27-21)25-13-15-8-4-2-5-9-15/h2-11,17-23H,12-14H2,1H3/t17-,18+,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYNJBPDHIJUNF-TXVWBRJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453644
Record name Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67381-29-7
Record name Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside
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Reactant of Route 6
Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside

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